molecular formula C9H12Br2N2O2 B6218775 2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetic acid hydrobromide CAS No. 2751620-49-0

2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetic acid hydrobromide

Cat. No.: B6218775
CAS No.: 2751620-49-0
M. Wt: 340
InChI Key:
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Description

2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetic acid hydrobromide is a chemical compound that belongs to the class of imidazo[1,5-a]pyridines This compound is characterized by the presence of a bromine atom and an acetic acid moiety attached to the imidazo[1,5-a]pyridine ring system

Preparation Methods

The synthesis of 2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetic acid hydrobromide typically involves the following steps:

    Formation of the imidazo[1,5-a]pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Attachment of the acetic acid moiety: This step involves the reaction of the brominated imidazo[1,5-a]pyridine with a suitable acetic acid derivative.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetic acid hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different products.

    Condensation Reactions: The acetic acid moiety can participate in condensation reactions to form esters or amides.

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetic acid hydrobromide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetic acid hydrobromide involves its interaction with specific molecular targets. The bromine atom and the acetic acid moiety play crucial roles in its binding to these targets, leading to the modulation of various biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetic acid hydrobromide can be compared with other similar compounds, such as:

    2-{3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}acetic acid hydrochloride: This compound has a similar structure but differs in the position of the bromine atom and the type of acid moiety.

  • **3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxy

Properties

CAS No.

2751620-49-0

Molecular Formula

C9H12Br2N2O2

Molecular Weight

340

Purity

95

Origin of Product

United States

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